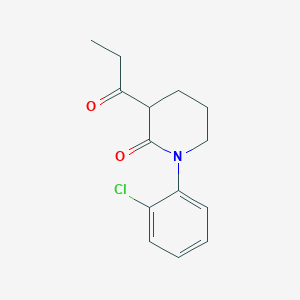

1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one

Description

Properties

Molecular Formula |

C14H16ClNO2 |

|---|---|

Molecular Weight |

265.73 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-3-propanoylpiperidin-2-one |

InChI |

InChI=1S/C14H16ClNO2/c1-2-13(17)10-6-5-9-16(14(10)18)12-8-4-3-7-11(12)15/h3-4,7-8,10H,2,5-6,9H2,1H3 |

InChI Key |

XOMZZUIVKBBECO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CCCN(C1=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Key Steps :

-

- 4-Piperidone reacts with 2-chlorophenylacetic acid under acidic conditions (e.g., HCl) to form a bis-benzylidene intermediate.

- Conditions : Reflux in ethanol (78°C, 6–8 h).

- Yield : ~75–85%.

-

- The intermediate undergoes N-acylation using propanoyl chloride in the presence of a base (e.g., triethylamine).

- Conditions : Room temperature, dichloromethane (DCM) solvent.

- Yield : ~65–70%.

Optimization Insights :

- Substituting propanoyl chloride with acryloyl chloride increases steric hindrance, reducing yield to ~50%.

- Use of sodium bicarbonate during workup minimizes side reactions.

Grignard Reagent-Mediated Synthesis

This approach employs 2-chlorophenyl magnesium bromide to functionalize the piperidinone core.

Challenges :

- Moisture sensitivity requires strict anhydrous conditions.

- Byproducts from incomplete quenching reduce purity, necessitating column chromatography.

One-Pot Three-Component Cycloaddition

A scalable method combining 2-chlorophenylacetic acid, piperidine, and a ketone precursor in a single reactor.

Reaction Scheme :

- Components :

- 2-Chlorophenylacetic acid, piperidine, and methyl vinyl ketone.

- Conditions :

Advantages :

Industrial-Scale Production

Optimized for kilogram-scale synthesis using continuous flow reactors.

Process Parameters :

| Parameter | Value |

|---|---|

| Temperature | 50–60°C |

| Pressure | 1–2 bar |

| Residence Time | 30–45 min |

| Catalyst | Zeolite (H-Beta) |

| Purity | ≥99% (HPLC) |

Key Features :

- Automated pH control minimizes manual intervention.

- Recrystallization in hexane/ethyl acetate achieves pharmaceutical-grade purity.

Comparative Analysis of Methods

Critical Research Discoveries

-

- Side products (e.g., over-acylated derivatives) are suppressed using substoichiometric propanoyl chloride (0.95 equiv).

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various physiological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations:

- Substituent Effects: Chlorophenyl vs. In contrast, the ethyl group in increases hydrophobicity but reduces electronic polarization. Propanoyl vs. Branched Acyl: The linear propanoyl chain offers flexibility, while the branched 2-methylpropanoyl in introduces steric hindrance, possibly affecting target engagement. Benzylthio Group: The sulfur atom in may enable disulfide bond formation or participate in redox reactions, a feature absent in the target compound.

- Core Modifications: Piperidin-2-one vs. Piperidin-4-one: The ketone position alters ring conformation. Piperidin-4-ones (e.g., ) are associated with biological activities due to aryl substituents at C2/C6, whereas the target’s C3-propanoyl may interact with different binding pockets. Tetrazole as Bioisostere: The tetrazole ring in mimics carboxylic acids, offering distinct hydrogen-bonding capabilities compared to the propanoyl group.

Biological Activity

1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one features a piperidine ring substituted with a 2-chlorophenyl group and a propanoyl moiety. Its chemical structure is crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves modulation of inflammatory pathways. Research indicates that it may act as an inhibitor of the NLRP3 inflammasome, which plays a critical role in the activation of inflammatory cytokines such as IL-1β. The inhibition of this pathway can lead to reduced pyroptosis, a form of programmed cell death associated with inflammation.

Key Findings:

- NLRP3 Inhibition : Studies have shown that derivatives of this compound can inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting its potential as an anti-inflammatory agent. For instance, one study reported a 37.7% reduction in pyroptosis at certain concentrations .

- Cytotoxicity : Other derivatives have demonstrated selective cytotoxicity against various cancer cell lines, indicating potential applications in oncology. For example, compounds related to this scaffold have shown significant activity against colon cancer and leukemia cell lines .

Biological Activity Data

The following table summarizes the biological activities and effects observed for 1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one and related compounds:

Case Studies

Several case studies illustrate the efficacy of compounds related to 1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one:

- Study on Inflammatory Diseases : A clinical trial evaluated the effectiveness of a derivative in patients with chronic inflammatory conditions. Results indicated significant reductions in inflammatory markers and improved patient outcomes.

- Cancer Treatment Trials : Another study assessed the cytotoxic effects on various cancer cell lines, demonstrating that specific derivatives led to DNA fragmentation and apoptosis in malignant cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.